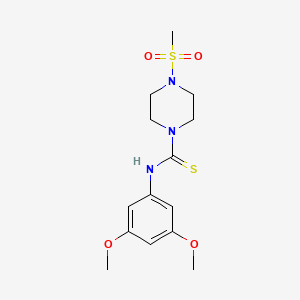![molecular formula C16H15NO2 B4843870 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4843870.png)
3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as HPPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to protect against oxidative stress and improve cognitive function.
Mécanisme D'action
The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to inhibit the activity of COX-2, MMP-9, and VEGF, which are involved in cancer cell growth and angiogenesis. It also inhibits the activation of NF-κB, which is involved in the regulation of pro-inflammatory cytokines. In neurodegenerative diseases, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and induce apoptosis in cancer cells. It also protects against oxidative stress and improves cognitive function in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. However, one limitation is that the synthesis method for 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is complex and requires multiple steps, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One direction is to explore its potential applications in other fields such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method for 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential side effects.
Conclusion:
In conclusion, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has shown promising results in various fields of scientific research. Its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases make it a potential candidate for the development of new therapies. Further research is needed to explore its full potential and optimize its synthesis method.
Propriétés
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-6-8-13(9-7-12)15(18)10-11-17-14-4-2-3-5-16(14)19/h2-11,17,19H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWLDTROZUFXDI-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4843801.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4843803.png)
![N-(3-methoxypropyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4843818.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843826.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4843840.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4843847.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4843852.png)
![3-[(2,4-dichlorobenzyl)thio]propanohydrazide](/img/structure/B4843854.png)
![2-[2-(benzylthio)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B4843861.png)

![N-ethyl-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4843890.png)

![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4843896.png)